molecular formula C13H18ClNO B1621689 3-chloro-N-(2,6-diethylphenyl)propanamide CAS No. 544423-20-3

3-chloro-N-(2,6-diethylphenyl)propanamide

Cat. No. B1621689
CAS RN: 544423-20-3
M. Wt: 239.74 g/mol
InChI Key: KGBSCAFXQQKLRJ-UHFFFAOYSA-N
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Description

3-chloro-N-(2,6-diethylphenyl)propanamide is an organic compound with the CAS number 544423-20-3 . It has a molecular weight of 239.74 and its IUPAC name is 3-chloro-N-(2,6-diethylphenyl)propanamide .


Molecular Structure Analysis

The InChI code for 3-chloro-N-(2,6-diethylphenyl)propanamide is 1S/C13H18ClNO/c1-3-10-6-5-7-11 (4-2)13 (10)15-12 (16)8-9-14/h5-7H,3-4,8-9H2,1-2H3, (H,15,16) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-chloro-N-(2,6-diethylphenyl)propanamide is a solid at room temperature .

Scientific Research Applications

Proteomics Research

3-chloro-N-(2,6-diethylphenyl)propanamide: is utilized in proteomics research . This field involves the large-scale study of proteins, particularly their structures and functions. The compound can be used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding biological processes and developing new drugs.

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for creating more complex molecules . Its reactivity with various chemical groups makes it a valuable starting material for synthesizing new compounds with potential pharmacological activities.

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-chloro-N-(2,6-diethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBSCAFXQQKLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401567
Record name 3-chloro-N-(2,6-diethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,6-diethylphenyl)propanamide

CAS RN

544423-20-3
Record name 3-chloro-N-(2,6-diethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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